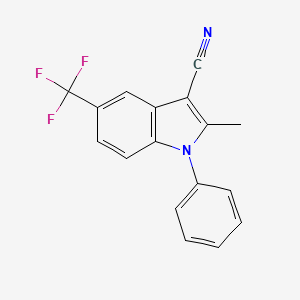![molecular formula C13H15N5O6 B11829882 Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)
Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” is a complex organic compound that features multiple functional groups, including an amino group and several hydroxyl groups. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.
Hydroxyl Group Addition: Hydroxyl groups can be introduced via oxidation reactions or through the use of protecting groups followed by deprotection.
Industrial Production Methods
In an industrial setting, the production of such compounds may involve:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
科学研究应用
Chemistry
In chemistry, “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of multiple hydroxyl groups can enhance solubility and bioavailability.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. The amino and hydroxyl groups can interact with biological targets, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their reactivity and functional groups make them valuable in various chemical processes.
作用机制
The mechanism of action of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) analogs: Compounds with similar structures but different substituents.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and sugar alcohols.
Amino alcohols: Compounds containing both amino and hydroxyl groups.
Uniqueness
The uniqueness of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” lies in its specific stereochemistry and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C13H15N5O6 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC 名称 |
4-amino-8-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)/t5-,8-,9-,13+/m1/s1 |
InChI 键 |
SPBWHPXCWJLQRU-MAGZKSAMSA-N |
手性 SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N |
规范 SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


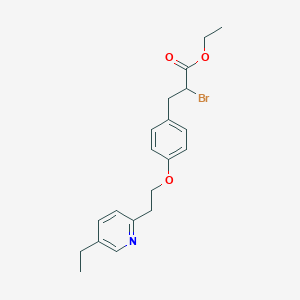
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
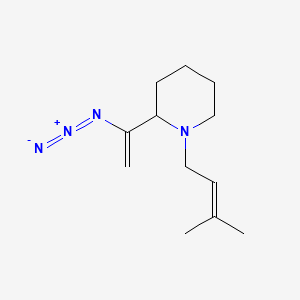

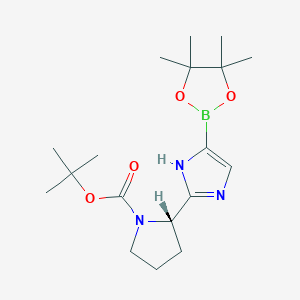




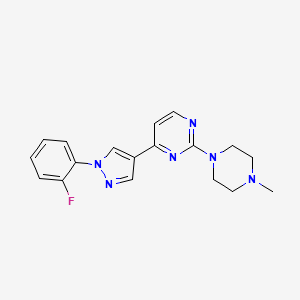
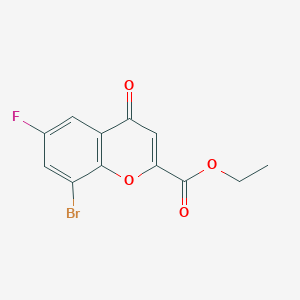
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
